2-(4-Ethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole
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Overview
Description
2-(4-Ethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole is a heterocyclic compound featuring an oxazole ring substituted with a 4-ethoxyphenyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-ethoxybenzaldehyde with 2-amino-2-methylpropanol under acidic conditions to form the oxazole ring. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed
Oxidation: Oxazole derivatives with additional functional groups.
Reduction: Dihydrooxazole derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
2-(4-Ethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole
- 2-(4-Chlorophenyl)-4,4-dimethyl-4,5-dihydrooxazole
- 2-(4-Nitrophenyl)-4,4-dimethyl-4,5-dihydrooxazole
Uniqueness
2-(4-Ethoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target molecules.
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C13H17NO2/c1-4-15-11-7-5-10(6-8-11)12-14-13(2,3)9-16-12/h5-8H,4,9H2,1-3H3 |
InChI Key |
QTUWYZBNAPZOLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(CO2)(C)C |
Origin of Product |
United States |
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